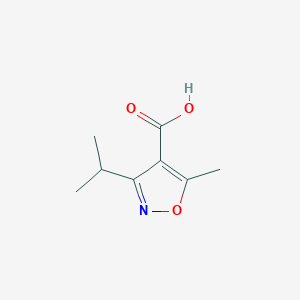

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

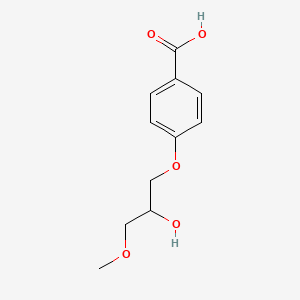

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a chemical compound with the linear formula C8H11NO3 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

Molecular Structure Analysis

The molecular weight of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is 169.18 . The InChI code is 1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) . The structure of the molecule is stabilized by a strong intramolecular hydrogen bond .Chemical Reactions Analysis

While specific chemical reactions involving 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid are not detailed in the literature, it is known to participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.18 . Its IUPAC name is 3-isopropyl-5-methyl-4-isoxazolecarboxylic acid . The compound is stored at ambient temperature . The compound appears as a white crystalline powder with a melting point of 62-70 ºC .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : 5-Amino-3-methyl-Isoxazole-4-carboxylic acid (AMIA) is used in the solid phase synthesis of α/β-Mixed Peptides .

- Method : This β-amino acid was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .

- Results : The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

- Field : Organic Chemistry

- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Method : Various synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- Results : The development of alternate metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

- Field : Medicinal Chemistry

- Application : It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

- Field : Organic Chemistry

- Application : It is used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

- Field : Biochemistry

- Application : 3-Methyl-5-isoxazoleacetic acid may be used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

Solid Phase Synthesis of α/β-Mixed Peptides

Synthesis of Isoxazoles

Preparation of Aminopyrazole Amide Derivatives

Preparation of Trifluoromethoxyphenyl (Thiazolyl)pyrroles

Synthesis of Von Hippel-Lindau Protein (VHL) Ligands

- Field : Organic Chemistry

- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .

- Method : Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

- Results : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

- Field : Medicinal Chemistry

- Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

- Method : The specific method of application is not provided in the source .

- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Metal-Free Synthetic Routes to Isoxazoles

Preparation of Isoxazole-Based Drugs

- Field : Organic Chemistry

- Application : 5-Amino-3-methyl-Isoxazole-4-carboxylic acid is used in the solid phase synthesis of α/β-Mixed Peptides .

- Method : The specific method of application is not provided in the source .

- Results : The specific results or outcomes are not provided in the source .

- Field : Medicinal Chemistry

- Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

- Method : The specific method of application is not provided in the source .

- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Synthesis of α/β-Mixed Peptides

Preparation of Isoxazole-Based Drugs

Safety And Hazards

Propriétés

IUPAC Name |

5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGXTLZIBFXYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424436 |

Source

|

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

CAS RN |

876717-62-3 |

Source

|

| Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)